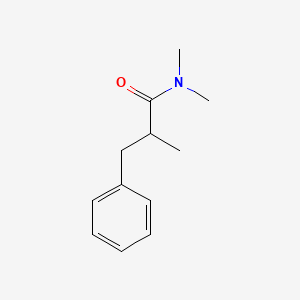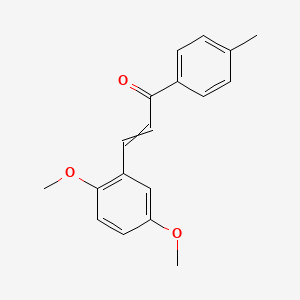
3-Ethyl-3-phenylglutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-phenylglutaric acid: is an organic compound with the molecular formula C13H16O4. It is a derivative of glutaric acid, characterized by the presence of an ethyl group and a phenyl group attached to the third carbon of the glutaric acid backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-phenylglutaric acid typically involves the alkylation of glutaric acid derivatives. One common method is the reaction of ethyl bromide with phenylacetic acid in the presence of a strong base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-phenylglutaric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethyl-3-phenylglutaric acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate metabolic pathways and enzyme kinetics .
Medicine: Its structural features make it a candidate for the design of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or flexibility .
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylglutaric acid involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways. The ethyl and phenyl groups influence its binding affinity and reactivity, making it a versatile compound in biochemical studies .
Comparison with Similar Compounds
3-Phenylglutaric acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
3-Ethylglutaric acid: Lacks the phenyl group, affecting its aromatic interactions and overall stability.
3-Methyl-3-phenylglutaric acid: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness: 3-Ethyl-3-phenylglutaric acid stands out due to the combined presence of both ethyl and phenyl groups. This unique combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
4160-93-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-ethyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C13H16O4/c1-2-13(8-11(14)15,9-12(16)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
QGUKASLBZHWGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)






![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

